molecular formula C18H22N4OS B10912269 2-Benzothiazol-2-yl-4-[(E)-isobutylimino-methyl]-5-propyl-1,2-dihydro-pyrazol-3-one

2-Benzothiazol-2-yl-4-[(E)-isobutylimino-methyl]-5-propyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B10912269
M. Wt: 342.5 g/mol
InChI Key: DKHODNUAGBRPMW-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring fused with a pyrazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the intermediate Schiff base, which is then cyclized with a hydrazine derivative under controlled conditions to yield the final pyrazolone product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary based on the desired reaction, often involving specific temperatures, pressures, and solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.

    Pyrazolone derivatives: Compounds with a pyrazolone structure that have diverse pharmacological properties.

    Benzothiazole-based drugs: Medications that incorporate the benzothiazole moiety for therapeutic purposes.

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of benzothiazole and pyrazolone structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(2-methylpropyliminomethyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H22N4OS/c1-4-7-14-13(11-19-10-12(2)3)17(23)22(21-14)18-20-15-8-5-6-9-16(15)24-18/h5-6,8-9,11-12,21H,4,7,10H2,1-3H3

InChI Key

DKHODNUAGBRPMW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NCC(C)C

Origin of Product

United States

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